(E)-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
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Overview
Description
N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide is a chemical compound with the molecular formula C15H12Cl2N2O4 and an average mass of 355.173 Da . This compound is known for its unique structure, which includes a dichlorophenoxy group and a furyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interfere with plant growth hormones, making it effective as a herbicide. In biological systems, the compound may interact with enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2-(2,4-Dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide: Another compound with similar structural features and biological activities.
The uniqueness of N’-[(2,4-dichlorophenoxy)acetyl]-3-(2-furyl)acrylohydrazide lies in its combination of the dichlorophenoxy and furyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2N2O4 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
(E)-N'-[2-(2,4-dichlorophenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-10-3-5-13(12(17)8-10)23-9-15(21)19-18-14(20)6-4-11-2-1-7-22-11/h1-8H,9H2,(H,18,20)(H,19,21)/b6-4+ |
InChI Key |
PDSGDACIKRLEPA-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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